molecular formula C21H18ClFN2O4S B3602313 N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE

N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B3602313
M. Wt: 448.9 g/mol
InChI Key: RAXXTQRZMMPJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that features a combination of chloro, fluoro, methoxy, and sulfonamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route might involve:

    Nitration and Halogenation: Introduction of chloro and fluoro groups to the phenyl ring.

    Sulfonation: Addition of the sulfonamido group to the benzene ring.

    Amidation: Formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. This might include:

    Controlled Temperature and Pressure: To maintain reaction rates and prevent decomposition.

    Catalysts: To enhance reaction efficiency.

    Purification Steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Where the compound might be oxidized to form different products.

    Reduction: Reduction reactions could potentially remove or alter functional groups.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require particular chemical functionalities.

Mechanism of Action

The mechanism by which N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE exerts its effects would depend on its application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the compound’s structure and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
  • N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE

Uniqueness

N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to the specific combination of chloro, fluoro, methoxy, and sulfonamido groups. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where these functionalities are desired.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O4S/c1-29-20-10-6-5-9-19(20)25(30(27,28)16-7-3-2-4-8-16)14-21(26)24-15-11-12-18(23)17(22)13-15/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXXTQRZMMPJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 4
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N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 5
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N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE

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